3-Hydroxy-5-methoxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQOOHJZONJGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415661 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57179-35-8 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Hydroxy-5-methoxybenzaldehyde: Structure, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 3-hydroxy-5-methoxybenzaldehyde, a key aromatic aldehyde possessing a unique substitution pattern that makes it a valuable intermediate in advanced organic synthesis. This document delves into its fundamental chemical structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the principles of selective demethylation, a critical transformation for its preparation. Furthermore, this guide explores the compound's chemical reactivity, highlighting its utility as a building block in medicinal chemistry and materials science, and outlines essential safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Molecular Structure

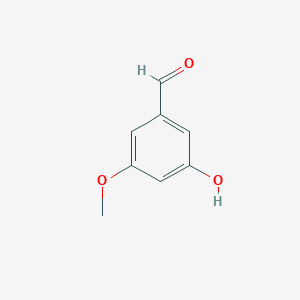

3-Hydroxy-5-methoxybenzaldehyde is a disubstituted aromatic aldehyde. The benzene ring is functionalized with a hydroxyl group (-OH), a methoxy group (-OCH₃), and a formyl group (-CHO) at positions 3, 5, and 1, respectively. This substitution pattern is crucial to its chemical behavior, influencing the reactivity of each functional group through electronic effects (resonance and induction).

-

IUPAC Name: 3-hydroxy-5-methoxybenzaldehyde[1]

-

Synonyms: 3-Methoxy-5-hydroxybenzaldehyde, Benzaldehyde, 3-hydroxy-5-methoxy-[1][2]

The structural arrangement of its functional groups is depicted below.

Caption: 2D Structure of 3-hydroxy-5-methoxybenzaldehyde.

Physicochemical and Spectroscopic Properties

The compound is typically a solid at room temperature. Its properties are dictated by the interplay of its functional groups, which allow for hydrogen bonding (hydroxyl group) and dipole-dipole interactions.

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 130.5°C | [2] |

| Boiling Point | 234.6°C (rough estimate) | [2] |

| Density | 1.2143 g/cm³ (rough estimate) | [2] |

| Solubility | Slightly soluble in Chloroform (heated), Methanol | [2] |

| pKa | 8.87 ± 0.10 (Predicted) | [2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of 3-hydroxy-5-methoxybenzaldehyde. The key spectral features are summarized below.

| Technique | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 9.88 (s, 1H, -CHO), 7.00 (m, 1H, Ar-H), 6.96 (m, 1H, Ar-H), 6.68 (t, J=2.3Hz, 1H, Ar-H), 3.84 (s, 3H, -OCH₃) | [2] |

| ¹³C NMR | Spectral data available and cataloged. | [1] |

| IR Spectroscopy | Vapor phase IR spectrum available and cataloged. Key absorptions expected for O-H, C-H (aromatic & aldehydic), C=O, and C-O stretches. | [1] |

| Mass Spectrometry | Predicted m/z: 153.05463 [M+H]⁺, 175.03657 [M+Na]⁺. | [4] |

Synthesis and Manufacturing Principles

The synthesis of 3-hydroxy-5-methoxybenzaldehyde most commonly involves the selective demethylation of the more accessible precursor, 3,5-dimethoxybenzaldehyde. The challenge lies in cleaving only one of the two methoxy ether bonds, which requires carefully chosen reagents and conditions.

Key Synthetic Strategy: Selective Demethylation

The principle behind selective demethylation in this context relies on nucleophilic attack on the methyl group of one of the methoxy ethers. Reagents like alkali metal thiolates are effective for this purpose. The sulfur-based nucleophile preferentially attacks one methyl group, leading to the cleavage of the C-O bond and formation of a phenoxide, which is subsequently protonated upon workup. Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can also be employed to achieve selective demethylation, often by coordinating to the ether oxygen and making the methyl group more susceptible to cleavage.[5][6]

Caption: Synthetic workflow for 3-hydroxy-5-methoxybenzaldehyde.

Experimental Protocol: Synthesis via Selective Demethylation

This protocol is adapted from established procedures for the selective demethylation of dimethoxy-aromatic compounds.[2]

Objective: To synthesize 3-hydroxy-5-methoxybenzaldehyde from 3,5-dimethoxybenzaldehyde.

Materials:

-

3,5-dimethoxybenzaldehyde (1 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (3 equivalents)

-

Ethanethiol (excess)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Sodium Ethanethiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (3 eq.) in anhydrous DMF. Cool the mixture to 0°C in an ice bath.

-

Slowly add ethanethiol (a slight excess relative to NaH) to the stirred suspension. Causality Note: This in-situ reaction generates sodium ethanethiolate, a potent nucleophile for demethylation. The reaction is exothermic and produces hydrogen gas, requiring slow addition and proper ventilation.

-

After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and heat to reflux for 1 hour to ensure complete formation of the thiolate.

-

Demethylation Reaction: Cool the mixture back to room temperature. Add a solution of 3,5-dimethoxybenzaldehyde (1 eq.) in anhydrous DMF to the flask.

-

Heat the resulting mixture to reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with water and then with saturated aqueous sodium chloride solution. Trustworthiness Note: These washing steps are critical to remove DMF and inorganic salts, ensuring the purity of the final product.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to afford pure 3-hydroxy-5-methoxybenzaldehyde.

Chemical Reactivity and Applications

The trifunctional nature of 3-hydroxy-5-methoxybenzaldehyde makes it a versatile building block.

-

Aldehyde Group: The formyl group is the primary site for nucleophilic addition and condensation reactions. It can be readily reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄)[7], oxidized to a carboxylic acid, or used in reactions like Wittig, Grignard, and Knoevenagel condensations to extend the carbon skeleton.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to introduce diverse functional groups. It also activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr) or via specific demethylating agents to yield the corresponding dihydroxy compound.

Applications in Drug Discovery and Organic Synthesis

3-Hydroxy-5-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of a variety of complex molecules.

-

Pharmaceutical Synthesis: It is a precursor for various pharmaceutical compounds.[2] The structural motif is found in natural products and designed molecules with potential biological activity. For instance, related substituted benzaldehydes, such as brominated vanillin derivatives, have been investigated for their anti-inflammatory properties by inhibiting pathways like NF-κB and MAPK.[8] This suggests that 3-hydroxy-5-methoxybenzaldehyde could serve as a scaffold for developing novel therapeutic agents.

-

Synthesis of Polycyclic Aromatic Compounds: It has been utilized in the synthesis of phenanthrenes, a class of polycyclic aromatic hydrocarbons with applications in materials science and medicinal chemistry.[2]

Safety and Handling

As a laboratory chemical, 3-hydroxy-5-methoxybenzaldehyde must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

-

H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

-

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, chemical safety goggles, and a laboratory coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

-

Conclusion

3-Hydroxy-5-methoxybenzaldehyde is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug development. Its value is derived from the specific arrangement of its three functional groups, which allows for a wide range of selective chemical transformations. The synthesis, primarily achieved through the regioselective demethylation of 3,5-dimethoxybenzaldehyde, showcases a key strategic challenge in modern organic chemistry. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development endeavors.

References

-

PubChem. (n.d.). 3-hydroxy-5-methoxybenzaldehyde (CID 5314561). National Center for Biotechnology Information. Retrieved from [Link]

- Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

-

PubChem. (n.d.). 3-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).

- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties (US7053218B2).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Royal Society of Chemistry. (n.d.).

- Green Chemistry (RSC Publishing). (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals.

- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.

- Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.

- PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde (CID 77535).

- ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.

- SpectraBase. (n.d.). BENZALDEHYDE, 3-METHOXY-5-(METHOXYMETHOXY)-.

- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97% (79418-78-3).

- The Hive Novel Discourse. (2004).

- Sigma-Aldrich. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde 96% (3934-87-0).

- BenchChem. (n.d.). Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde.

- ResearchGate. (n.d.). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.

- Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.

- NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-.

- ChemicalBook. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum.

-

PubChemLite. (n.d.). 3-hydroxy-5-methoxybenzaldehyde (C8H8O3). Retrieved from [Link]

- Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.

- Chemical Synthesis Database. (n.d.). 3-hydroxy-5-iodo-4-methoxybenzaldehyde.

- Chegg.com. (2021). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde.

Sources

- 1. 3-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 5314561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-5-hydroxybenzaldehyde | 57179-35-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 3-hydroxy-5-methoxybenzaldehyde (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

3-hydroxy-5-methoxybenzaldehyde physical and chemical properties

An In-depth Technical Guide to 3-hydroxy-5-methoxybenzaldehyde for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Phenolic Aldehyde

3-hydroxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde that presents a unique combination of functional groups: a reactive aldehyde, an acidic phenolic hydroxyl, and an ether linkage. This trifecta of reactivity makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in medicinal chemistry and drug development, its structure is a key scaffold, offering multiple points for modification to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of its core physical and chemical properties, reactivity profile, and practical handling protocols, designed to empower scientists in leveraging this compound for advanced synthesis and discovery programs.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of reproducible science. The structural and naming conventions for 3-hydroxy-5-methoxybenzaldehyde are outlined below.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 3-hydroxy-5-methoxybenzaldehyde[1]

-

Common Synonyms : 3-Methoxy-5-hydroxybenzaldehyde[1]

-

InChI Key : FGQOOHJZONJGDT-UHFFFAOYSA-N[1]

-

Canonical SMILES : COC1=CC(=CC(=C1)O)C=O[1]

Molecular Structure

The molecule consists of a benzene ring substituted with a formyl (aldehyde) group, a hydroxyl group, and a methoxy group at positions 1, 3, and 5, respectively.

Caption: 2D Structure of 3-hydroxy-5-methoxybenzaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. Note that while some properties are empirically determined, others are computationally predicted due to the compound's status as a fine chemical rather than a bulk commodity.

| Property | Value | Source |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Monoisotopic Mass | 152.047344113 Da | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Purity (Typical) | ≥97% | |

| XLogP3 (Predicted) | 1.1 | [1] |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | Inferred |

Spectroscopic Profile

Characterization and purity assessment rely heavily on spectroscopic analysis. The following is a predictive interpretation of the expected spectral data based on the molecule's structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

An aldehydic proton singlet (-CHO ) between δ 9.8-10.0 ppm.

-

A phenolic proton singlet (-OH ) with a variable chemical shift (typically δ 5-7 ppm), which is exchangeable with D₂O.

-

Three aromatic protons on the benzene ring, appearing as distinct multiplets or singlets between δ 6.5-7.5 ppm.

-

A sharp singlet corresponding to the three methoxy protons (-OCH₃ ) around δ 3.8 ppm.

-

-

¹³C NMR Spectroscopy : The carbon spectrum should display eight distinct signals[1]:

-

An aldehydic carbonyl carbon (C =O) downfield, around δ 190-195 ppm.

-

Aromatic carbons attached to oxygen (C-OH and C-OCH₃) in the δ 145-160 ppm region.

-

Aromatic carbons not attached to oxygen in the δ 105-130 ppm region.

-

A methoxy carbon (-O CH₃ ) signal around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group confirmation[1]:

-

A broad O-H stretching band for the phenolic group from 3200-3500 cm⁻¹.

-

A sharp, strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.

-

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the aldehyde C-H around 2850 and 2750 cm⁻¹.

-

C-O stretching bands for the ether and phenol around 1200-1300 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) :

-

The electron ionization (EI-MS) spectrum would show a prominent molecular ion (M⁺) peak at m/z = 152. A significant M-1 peak (m/z = 151) due to the loss of the aldehydic hydrogen is also expected.

-

Predicted adducts for electrospray ionization (ESI-MS) include [M+H]⁺ at m/z 153.05 and [M-H]⁻ at m/z 151.04.[3]

-

Chemical Properties and Reactivity

The utility of 3-hydroxy-5-methoxybenzaldehyde in synthesis stems from its three distinct functional groups, which can be addressed with high selectivity.

-

Aldehyde Group : This is the primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, Grignard reactions, reductive amination, and condensations (e.g., Knoevenagel, aldol). It can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.

-

Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide. This anion is a potent nucleophile, facilitating O-alkylation (Williamson ether synthesis) or O-acylation to generate a wide array of derivatives.

-

Aromatic Ring : The ring is activated towards electrophilic aromatic substitution. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the aldehyde is a meta-directing deactivator. The interplay of these directives will govern the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts.

Caption: Reactivity map of 3-hydroxy-5-methoxybenzaldehyde.

Applications in Research and Drug Development

While not a household name, 3-hydroxy-5-methoxybenzaldehyde is a strategic intermediate. Phenolic aldehydes are prevalent motifs in natural products and pharmacologically active molecules.

-

Scaffold for Medicinal Chemistry : The compound serves as an excellent starting point for building libraries of compounds. The hydroxyl, methoxy, and aldehyde groups can be independently modified to probe the chemical space around a target receptor or enzyme.

-

Synthesis of Bioactive Heterocycles : The aldehyde is a key precursor for constructing heterocyclic systems like coumarins, chalcones, and Schiff bases, many of which exhibit significant biological activity.[4]

-

Enzyme Inhibition Studies : Related salicylaldehyde derivatives are known inhibitors of enzymes like tyrosinase.[4] This compound provides a unique substitution pattern to investigate enzyme-inhibitor interactions.

-

Precursor to Anti-Inflammatory Agents : Phenolic compounds are widely studied for their antioxidant and anti-inflammatory properties.[5] This benzaldehyde can be used to synthesize more complex derivatives that modulate inflammatory pathways, such as those involving NF-κB and MAPK signaling.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

-

Signal Word : Warning

-

Pictogram : GHS07 (Exclamation Mark)

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Use standard personal protective equipment (PPE): safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid generating dust. Handle as a solid and weigh carefully.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Optimal Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

-

Incompatibilities : Keep away from strong oxidizing agents and strong bases.[6]

Experimental Protocol: Knoevenagel Condensation

This protocol details a representative reaction, demonstrating the utility of 3-hydroxy-5-methoxybenzaldehyde as a synthetic precursor. The Knoevenagel condensation is a cornerstone reaction for C-C bond formation.

Objective : To synthesize (E)-2-cyano-3-(3-hydroxy-5-methoxyphenyl)acrylic acid.

Materials :

-

3-hydroxy-5-methoxybenzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Piperidine (0.1 eq, catalyst)

-

Toluene or Pyridine (solvent)

-

Round-bottom flask with reflux condenser and Dean-Stark trap (if using toluene)

-

Magnetic stirrer and hotplate

Sources

A Comprehensive Technical Guide to 5-Bromo-2-methyl-1H-indole (CAS No. 1075-34-9)

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2-methyl-1H-indole (CAS No. 1075-34-9), a key heterocyclic building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, synthesize its hazard profile from available safety data, and present field-proven insights for its safe handling, storage, and application. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile indole derivative to ensure both experimental success and laboratory safety.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

5-Bromo-2-methyl-1H-indole is a prime example of a strategically functionalized intermediate. The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.[1] The methyl group at the 2-position enhances the compound's stability and modulates its lipophilicity. Consequently, this compound is not merely a reagent but a foundational building block for synthesizing novel therapeutic agents, particularly in the fields of neurology and oncology.[1][2] Its derivatives have been investigated as inhibitors of critical enzymes like VEGFR-2 tyrosine kinase, highlighting its potential in the development of anti-cancer therapies.[3][4]

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. These parameters dictate solubility, reactivity, and appropriate analytical characterization methods.

Structural and Identity Data

The structural identity of 5-Bromo-2-methyl-1H-indole is confirmed through various identifiers and descriptors.

Caption: Chemical structure of 5-Bromo-2-methyl-1H-indole.

Table 1: Chemical Identity and Structural Descriptors

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1075-34-9 | PubChem[5], Sigma-Aldrich[6] |

| Molecular Formula | C₉H₈BrN | PubChem[5], Sigma-Aldrich[6] |

| IUPAC Name | 5-bromo-2-methyl-1H-indole | PubChem[5] |

| Synonyms | 2-methyl-5-bromoindole | PubChem[5] |

| InChI Key | BJUZAZKEDCDGRW-UHFFFAOYSA-N | PubChem[5], Sigma-Aldrich[6] |

| SMILES | CC1=CC2=C(N1)C=CC(=C2)Br | PubChem[5] |

Physicochemical Properties

The physicochemical properties summarized below are critical for designing experimental conditions, such as selecting appropriate solvent systems and predicting the compound's behavior in various chemical environments.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 210.07 g/mol | PubChem[5], Sigma-Aldrich[6] |

| Appearance | Solid | Sigma-Aldrich[7] |

| Melting Point | 104-107 °C | Sigma-Aldrich[6] |

| Topological Polar Surface Area | 15.8 Ų | PubChem[5] |

| Complexity | 148 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[5] |

Note: This compound is a solid at room temperature with a relatively high melting point, indicative of a stable crystalline structure. Its low polar surface area suggests good lipid solubility, a key factor in drug design for cell membrane permeability.

Spectroscopic Data

Spectroscopic analysis is essential for identity confirmation and quality control. While specific spectra are proprietary, typical characterization data for this compound would include:

-

¹H NMR: The proton NMR spectrum is a definitive tool for confirming the substitution pattern on the indole ring. For 5-Bromo-2-methyl-1H-indole, one would expect characteristic signals for the methyl protons, the N-H proton, and the aromatic protons on the benzene and pyrrole rings.[6][8]

-

¹³C NMR: The carbon NMR provides complementary information on the carbon skeleton of the molecule.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching vibration, along with absorptions corresponding to C-H and C=C bonds within the aromatic system.

Hazard Analysis and Risk Mitigation

A proactive approach to safety is paramount in a research environment. The following section synthesizes the known hazards of 5-Bromo-2-methyl-1H-indole and provides a logical framework for risk assessment and control.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. 5-Bromo-2-methyl-1H-indole is classified as follows:

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[5], Sigma-Aldrich[6] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | PubChem[5], Sigma-Aldrich[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | PubChem[5], Sigma-Aldrich[6] |

Caption: GHS pictogram and hazard statements for the compound.

The causality behind these classifications is rooted in the chemical nature of the indole moiety and its substituents. As a fine powder, the compound can be easily inhaled, leading to irritation of the respiratory tract. Direct contact with skin and eyes can disrupt cellular membranes, causing irritation.

Experimental Protocols: A Self-Validating System for Safe Handling

The following protocols are designed to be self-validating, meaning they incorporate inherent safety checks and best practices to minimize exposure and ensure experimental integrity.

Personal Protective Equipment (PPE) Protocol

The choice of PPE is the first line of defense. The selection is not arbitrary but is directly dictated by the hazard profile (irritant to skin, eyes, and respiratory system).

Caption: Step-by-step PPE protocol for handling the compound.

Detailed PPE Steps:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be considered if there is a significant splash risk.

-

Skin Protection: Wear a flame-resistant lab coat and impervious gloves (e.g., nitrile).[9] Contaminated clothing should be removed immediately.

-

Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a full-face respirator or, at a minimum, an N95-rated dust mask is required to prevent inhalation of airborne particles.[6][9]

Handling and Storage Protocol

Proper handling and storage are critical to maintaining the compound's purity and preventing accidental exposure.

Handling:

-

Ventilation: All handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[9]

-

Inert Environment: While generally stable, for reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Electrostatic Discharge: Use non-sparking tools to prevent ignition of fine dust, which can form explosive mixtures with air.[9]

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10]

Storage:

-

Container: Store in a tightly sealed container to prevent moisture ingress and contamination.[9]

-

Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[10]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[10]

Accidental Release and First-Aid Measures

A prepared response to accidents is a key component of laboratory safety.

Spill Cleanup:

-

Containment: Prevent further leakage or spillage if it is safe to do so.[9]

-

Procedure: Carefully sweep or scoop up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[10]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

First-Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

5-Bromo-2-methyl-1H-indole (CAS No. 1075-34-9) is a compound of significant interest due to its utility as a synthetic intermediate in drug discovery and materials science. Its physicochemical properties are well-defined, and its hazard profile, primarily as a skin, eye, and respiratory irritant, is manageable with standard laboratory controls. By adhering to the principles of proactive risk assessment and implementing the self-validating handling protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this valuable chemical building block.

References

-

PubChem. (n.d.). 5-Bromo-2-methylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Innovation: The Role of 5-Bromo-2-methylindole in Drug Discovery. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:17826-09-4 | 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Ibrahim, T. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect. Retrieved from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-2-methylindole | C9H8BrN | CID 5003968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-methylindole 98 1075-34-9 [sigmaaldrich.com]

- 7. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Natural Occurrence of 3-Hydroxy-5-methoxybenzaldehyde in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methoxybenzaldehyde is a phenolic aldehyde whose presence in the plant kingdom is not extensively documented, making it a molecule of interest for novel phytochemical investigations and potential pharmaceutical applications. This guide provides a comprehensive overview of its known natural occurrences, putative biosynthetic pathways, and detailed methodologies for its extraction, isolation, and characterization. By synthesizing current knowledge and outlining field-proven experimental protocols, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related benzaldehyde derivatives.

Introduction

Phenolic aldehydes are a class of secondary metabolites widely distributed in the plant kingdom, contributing to flavor, fragrance, and defense mechanisms. While compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) are well-studied, its isomers, including 3-hydroxy-5-methoxybenzaldehyde, remain comparatively enigmatic. Structurally, 3-hydroxy-5-methoxybenzaldehyde (C₈H₈O₃, Molar Mass: 152.15 g/mol ) features a benzaldehyde core with hydroxyl and methoxy groups at the C3 and C5 positions, respectively[1][2]. This substitution pattern dictates its chemical reactivity and potential biological activity, distinguishing it from more common isomers. Understanding its natural distribution is the first step toward unlocking its potential as a scaffold for drug design or as a bioactive compound in its own right.

Natural Occurrence and Distribution

Direct reports of 3-hydroxy-5-methoxybenzaldehyde in plants are sparse. However, the available data points to its presence in specific species, suggesting a targeted rather than widespread distribution.

The PubChem database reports that 3-hydroxy-5-methoxybenzaldehyde has been identified in Carya cathayensis, commonly known as the pecan hickory[1]. This finding is significant as it provides a verifiable natural source for further investigation. The context of its presence, whether as a free compound or a glycoside, and its concentration within different plant tissues (e.g., leaves, bark, nuts) remain areas for future research.

While direct occurrences are limited, the compound is structurally related to other naturally occurring benzaldehydes, such as 5-hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde), which has been found in Pluchea indica[3]. These related structures suggest that the enzymatic machinery for producing variously substituted benzaldehydes exists in the plant kingdom, and further phytochemical screening of related plant families may reveal more sources.

Table 1: Documented and Related Natural Sources of Substituted Benzaldehydes

| Compound | Reported Plant Source(s) | Family | Reference(s) |

| 3-Hydroxy-5-methoxybenzaldehyde | Carya cathayensis (Pecan Hickory) | Juglandaceae | [1] |

| 3,4-Dihydroxy-5-methoxybenzaldehyde | Pluchea indica | Asteraceae | [3] |

| 3,4,5-Trimethoxybenzaldehyde | Zanthoxylum ailanthoides, Acorus calamus | Rutaceae, Acoraceae | [4] |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Vanilla planifolia, Lignin degradation product | Orchidaceae, Various | [5][6] |

Putative Biosynthesis

The biosynthesis of benzaldehydes in plants is primarily rooted in the phenylpropanoid pathway , which begins with the amino acid L-phenylalanine. While the specific enzymatic steps leading to 3-hydroxy-5-methoxybenzaldehyde have not been elucidated, a putative pathway can be constructed based on known biochemical transformations.

-

Core Pathway : L-Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce intermediates like ferulic acid[5].

-

Side-Chain Cleavage : The three-carbon side chain of phenylpropanoid precursors is cleaved to yield the C6-C1 benzaldehyde skeleton.

-

Ring Substitution : The specific pattern of hydroxylation and O-methylation on the aromatic ring is determined by a suite of tailoring enzymes, such as hydroxylases and O-methyltransferases (OMTs). The formation of 3-hydroxy-5-methoxybenzaldehyde likely involves a specific regiospecific OMT acting on a dihydroxybenzaldehyde precursor.

The degradation of lignin, a complex polymer rich in phenylpropanoid units, is another significant natural source of aromatic aldehydes like vanillin and syringaldehyde[6][7]. It is plausible that 3-hydroxy-5-methoxybenzaldehyde could also be a minor product of enzymatic or environmental lignin degradation, a hypothesis that warrants further investigation.

Caption: Putative biosynthetic route from L-Phenylalanine.

Extraction and Isolation: A Technical Protocol

The successful isolation of 3-hydroxy-5-methoxybenzaldehyde from plant material requires a systematic approach that considers its polarity and potential for degradation. The following protocol is a generalized yet robust workflow adaptable to various plant matrices.

4.1. Rationale for Method Selection

-

Solvent Choice : Phenolic compounds exhibit a range of polarities. A sequential extraction, starting with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by a more polar solvent like ethyl acetate or methanol, is effective. This fractionation simplifies the subsequent purification steps[8].

-

Chromatography : Column chromatography with silica gel is a standard and effective method for separating compounds based on polarity. For final purification, High-Performance Liquid Chromatography (HPLC) provides the necessary resolution to obtain a pure compound[8][9].

4.2. Step-by-Step Experimental Workflow

-

Material Preparation :

-

Air-dry the plant material (e.g., leaves, bark of Carya cathayensis) at room temperature to a constant weight.

-

Grind the dried material into a fine powder to maximize the surface area for extraction.

-

-

Initial Solvent Extraction :

-

Macerate the powdered plant material (100 g) in hexane (500 mL) for 24 hours to remove non-polar constituents.

-

Filter the mixture and discard the hexane extract. Air-dry the plant residue.

-

Submerge the defatted residue in methanol (500 mL) and macerate for 48 hours with occasional agitation.

-

Filter the mixture and collect the methanol extract. Repeat this step twice more to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

-

Liquid-Liquid Partitioning :

-

Resuspend the crude methanol extract in distilled water (200 mL).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity: first with ethyl acetate (3 x 200 mL) and then with n-butanol (3 x 200 mL).

-

Collect each solvent fraction separately and concentrate them to dryness. The target compound is expected to be in the ethyl acetate fraction due to its moderate polarity.

-

-

Column Chromatography :

-

Pre-pack a silica gel (60-120 mesh) column using a hexane:ethyl acetate gradient.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

-

Collect fractions (10-20 mL each) and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid)[10].

-

Pool fractions with similar TLC profiles that correspond to the expected polarity of the target compound.

-

-

Purification by HPLC :

-

Subject the pooled and concentrated fractions to preparative or semi-preparative reversed-phase HPLC (e.g., C18 column).

-

Use a mobile phase gradient, typically of water (with 0.1% formic acid) and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector (typically around 280-310 nm for phenolic aldehydes).

-

Collect the peak corresponding to the pure compound, concentrate it, and dry to obtain 3-hydroxy-5-methoxybenzaldehyde.

-

Caption: General workflow for isolating 3-hydroxy-5-methoxybenzaldehyde.

Analytical Characterization

Confirming the identity and purity of the isolated compound is paramount. A combination of spectroscopic techniques is required for unambiguous structural elucidation.

Table 2: Key Analytical Techniques and Expected Data

| Technique | Purpose | Expected Characteristics for 3-Hydroxy-5-methoxybenzaldehyde | Reference(s) |

| HPLC | Purity assessment and quantification | A single, sharp peak under optimized reversed-phase conditions. | [9] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern | Molecular Ion Peak [M]+ at m/z 152.15. Fragmentation will show loss of aldehyde (-CHO) and methyl (-CH₃) groups. | [11][12] |

| ¹H NMR | Proton environment and structural connectivity | Aldehyde proton (CHO) singlet ~9.8 ppm. Methoxy protons (OCH₃) singlet ~3.8 ppm. Aromatic protons showing distinct splitting patterns. Hydroxyl proton (OH) singlet, position variable. | [13] |

| ¹³C NMR | Carbon skeleton analysis | Carbonyl carbon ~190 ppm. Methoxy carbon ~55 ppm. Aromatic carbons in the 100-160 ppm range, with distinct shifts for carbons attached to oxygen. | [14] |

| FT-IR | Functional group identification | Broad O-H stretch (~3400 cm⁻¹). Aldehydic C-H stretches (~2800, 2700 cm⁻¹). Strong C=O stretch (~1700 cm⁻¹). Aromatic C=C stretches (~1600, 1500 cm⁻¹). C-O stretches (~1250 cm⁻¹). | [9][11] |

Known Biological Activities and Potential Applications

While research on 3-hydroxy-5-methoxybenzaldehyde is still in its infancy, related phenolic aldehydes are known for a wide range of biological activities. Vanillin and its derivatives exhibit antioxidant, anti-inflammatory, and antimicrobial properties[15][16]. These activities are often attributed to the phenolic hydroxyl group's ability to scavenge free radicals and the overall electronic structure of the molecule.

Given its structural similarity to these bioactive compounds, 3-hydroxy-5-methoxybenzaldehyde is a promising candidate for screening in various assays. It can be used as an intermediate for synthesizing more complex pharmaceutical compounds, such as phenanthrenes[13]. Its potential applications could span:

-

Antioxidant and Anti-inflammatory Agents : For development into treatments for oxidative stress-related and inflammatory diseases[16].

-

Antimicrobial Compounds : As a lead for new antibacterial or antifungal agents.

-

Flavor and Fragrance Industry : As a novel flavoring agent, though its sensory profile is not well-documented.

Caption: Potential applications based on its chemical structure.

Conclusion and Future Directions

3-Hydroxy-5-methoxybenzaldehyde represents an underexplored area of natural product chemistry. Its confirmed presence in Carya cathayensis provides a crucial starting point for further research. The immediate priorities for the scientific community should be:

-

Quantitative Analysis : Determining the concentration of the compound in its known source and screening other species within the Juglandaceae family.

-

Biosynthetic Pathway Elucidation : Using transcriptomics and metabolomics to identify the specific enzymes responsible for its synthesis.

-

Comprehensive Bioactivity Screening : Evaluating its therapeutic potential across a wide range of disease models.

This technical guide provides the foundational knowledge and methodological framework necessary to pursue these research avenues, paving the way for new discoveries in phytochemistry and drug development.

References

-

Bugg, T. D. H., Ahmad, M., Hardiman, E. M., & Singh, R. (2011). The chemical logic of enzymatic lignin degradation. Current Opinion in Chemical Biology, 15(3), 365-372. Available from: [Link]

-

Aryal, S. (2022). Microbial degradation of lignin (Enzymes, Steps, Mechanisms). Microbe Notes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Galkin, M. V., & Samec, J. S. M. (2016). High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. ChemSusChem, 9(21), 3044-3048. Available from: [Link]

-

Janusz, G., Pawlik, A., Sulej, J., Swiderska-Burek, U., Jarosz-Wilkolazka, A., & Paszczynski, A. (2017). Lignin degradation: microorganisms, enzymes, and techniques. Bioresources and Bioprocessing, 4(1), 32. Available from: [Link]

-

S. R. Buc. (1963). m-METHOXYBENZALDEHYDE. Organic Syntheses, 33, 59. Available from: [Link]

-

Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

-

FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). Retrieved from [Link]

-

Process for the isolation of p-hydroxybenzaldehyde. (1988). Justia Patents. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. Available from: [Link]

-

Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. Available from: [Link]

-

ResearchGate. (n.d.). p-hydroxybenzaldehyde, a growth inhibitory chemical extracted from common nandina (Nandina domestica Thunb.) leaf. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-hydroxy-5-methoxybenzaldehyde (C8H8O3). Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

- Google Patents. (n.d.). CA1297131C - Process for the isolation of p-hydroxybenzaldehyde.

-

Red Flower Publications. (n.d.). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Retrieved from [Link]

-

Jo, E., Lee, H. J., KANG, G. W., & Kim, Y. H. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Antioxidants, 9(11), 1087. Available from: [Link]

-

SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 5314561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The chemical logic of enzymatic lignin degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rfppl.co.in [rfppl.co.in]

- 11. asianpubs.org [asianpubs.org]

- 12. PubChemLite - 3-hydroxy-5-methoxybenzaldehyde (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 13. 3-Methoxy-5-hydroxybenzaldehyde | 57179-35-8 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Welcome to FlavorDB [fsbi-db.de]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-hydroxy-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-hydroxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. As a versatile building block, its unique substitution pattern—a hydroxyl and a methoxy group at the meta positions relative to the aldehyde—offers a rich scaffold for the development of novel bioactive molecules. This guide provides a comprehensive technical overview of 3-hydroxy-5-methoxybenzaldehyde, detailing its chemical identity, synthesis, physicochemical properties, and its emerging applications for professionals in research and drug development. The strategic placement of its functional groups allows for selective modifications, making it a valuable precursor in the synthesis of complex molecular architectures with potential therapeutic relevance.

Chemical Identity and Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section delineates the IUPAC nomenclature, synonyms, and key physicochemical properties of 3-hydroxy-5-methoxybenzaldehyde.

IUPAC Name: 3-hydroxy-5-methoxybenzaldehyde[1]

Synonyms:

-

5-Methoxy-3-hydroxybenzaldehyde

-

3-Methoxy-5-hydroxybenzaldehyde[1]

-

Benzaldehyde, 3-hydroxy-5-methoxy-[1]

-

m-Hydroxyanisaldehyde

Table 1: Physicochemical Properties of 3-hydroxy-5-methoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 57179-35-8 | [1] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 130.5°C | ChemicalBook |

| Boiling Point | 234.6°C (estimate) | ChemicalBook |

| Solubility | Slightly soluble in chloroform and methanol. | ChemicalBook |

| pKa | 8.87 ± 0.10 (Predicted) | ChemicalBook |

Spectral Data: The structural elucidation of 3-hydroxy-5-methoxybenzaldehyde is confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400MHz): δ 9.88 (s, 1H, CHO), 7.00 (m, 1H, Ar-H), 6.96 (m, 1H, Ar-H), 6.68 (t, 1H, J=2.3Hz, Ar-H), 3.84 (s, 3H, OCH₃).

-

¹³C NMR: Spectral data is available in public databases such as PubChem.[1]

-

IR Spectroscopy: Infrared spectral data is available in public databases, showing characteristic peaks for the hydroxyl, methoxy, and aldehyde functional groups.[1]

Synthesis of 3-hydroxy-5-methoxybenzaldehyde

The synthesis of 3-hydroxy-5-methoxybenzaldehyde can be achieved through several synthetic routes. A common and efficient method involves the selective demethylation of the more readily available 3,5-dimethoxybenzaldehyde. This regioselective reaction is crucial for obtaining the desired product in high yield.

Experimental Protocol: Selective Demethylation of 3,5-Dimethoxybenzaldehyde

This protocol is based on established methods for selective demethylation of dimethoxy-substituted aromatic compounds. The choice of a Lewis acid as the demethylating agent is critical for selectively cleaving one of the two methoxy groups.

Principle: The selective cleavage of one methyl ether in the presence of another is achieved by controlling the reaction conditions and the stoichiometry of the demethylating agent. The hydroxyl group's position is directed by the electronic and steric environment of the starting material.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Aluminum chloride (AlCl₃) or Boron tribromide (BBr₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction with the Lewis acid.

-

Addition of Demethylating Agent: Slowly add a solution of aluminum chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution of the starting material. The slow addition helps to maintain the low temperature and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold 1 M hydrochloric acid to the reaction mixture with vigorous stirring. This will hydrolyze the aluminum complexes and neutralize any remaining Lewis acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash removes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 3-hydroxy-5-methoxybenzaldehyde.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by comparing its melting point and spectral data (¹H NMR, ¹³C NMR, IR) with the literature values.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-hydroxy-5-methoxybenzaldehyde via selective demethylation.

Applications in Research and Drug Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The presence of both a hydroxyl and a methoxy group in 3-hydroxy-5-methoxybenzaldehyde provides multiple reaction sites for derivatization, making it a valuable scaffold in drug discovery.

Precursor for Bioactive Molecules

Phenolic compounds, including hydroxybenzaldehydes, are known to exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects.[2] While direct studies on the biological activities of 3-hydroxy-5-methoxybenzaldehyde are limited, its structural similarity to other bioactive phenolic aldehydes suggests its potential as a precursor for compounds with therapeutic value. For instance, derivatives of hydroxybenzaldehydes have been investigated for their vasculoprotective effects and as building blocks for mitotic kinesin inhibitors like monastrol.[3]

Role in the Synthesis of Natural Product Analogs

Many natural products with complex structures and significant biological activities contain substituted phenolic moieties. 3-hydroxy-5-methoxybenzaldehyde can serve as a key starting material for the synthesis of analogs of these natural products, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

Potential Anti-inflammatory and Anticancer Applications

Research on structurally related brominated vanillin derivatives has demonstrated significant anti-inflammatory effects through the inactivation of key signaling pathways such as ERK, JNK, and NF-κB in macrophage models.[2] Furthermore, derivatives of dimethoxybenzaldehyde have shown promise as antifungal and anticancer agents.[4] These findings suggest that derivatives of 3-hydroxy-5-methoxybenzaldehyde could be explored for similar activities. The core structure provides a foundation for the synthesis of a library of compounds to be screened for various biological targets.

Illustrative Signaling Pathway

The anti-inflammatory effects of related phenolic aldehydes often involve the modulation of the NF-κB and MAPK signaling pathways. While not yet demonstrated specifically for 3-hydroxy-5-methoxybenzaldehyde, a hypothetical inhibitory action based on its structural class is depicted below.

Caption: Hypothetical mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.

Conclusion

3-hydroxy-5-methoxybenzaldehyde is a chemical compound with significant potential as a building block in organic synthesis and drug discovery. Its well-defined structure, accessible synthesis, and the reactivity of its functional groups make it an attractive starting material for the creation of novel molecules with diverse biological activities. While further research is needed to fully elucidate its own therapeutic potential, the established bioactivities of structurally related compounds provide a strong rationale for its continued investigation by researchers and scientists in the pharmaceutical and life sciences industries. This guide serves as a foundational resource to stimulate and support such future endeavors.

References

-

Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (n.d.). m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 3-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

-

Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (2018). BMC Chemistry, 12(1), 127. [Link]

- Hwu, J. R., & Gunda, G. (2004). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties (U.S. Patent No. 7,053,218 B2). U.S.

-

Peyr, T., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9037-9069. [Link]

- Heertjes, P. M., & van der Meulen, J. H. (1985). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes (EP Patent No. 0155335A1).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (n.d.). BENZALDEHYDE, 3-METHOXY-5-(METHOXYMETHOXY)-. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

-

Kim, J. H., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 20(1), 31. [Link]

-

The Hive. (2004, July 18). Demethylation of 3,4,5-trimethoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. (2024). Catalysts, 14(1), 43. [Link]

- Supporting Information for Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. (n.d.). Royal Society of Chemistry.

-

PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Brossi, A., et al. (1968). Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. The Journal of Organic Chemistry, 33(6), 2311–2314. [Link]

-

Ulrich, H., et al. (1978). Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde. The Journal of Organic Chemistry, 43(8), 1544–1545. [Link]

Sources

An In-depth Technical Guide to 3-Hydroxy-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-hydroxy-5-methoxybenzaldehyde (CAS No. 57179-35-8), a key aromatic aldehyde of interest to researchers in medicinal chemistry, natural product synthesis, and drug development. We will delve into its fundamental properties, outline detailed protocols for its synthesis and characterization, and explore its reactivity and potential applications as a versatile chemical building block.

Core Molecular and Physicochemical Profile

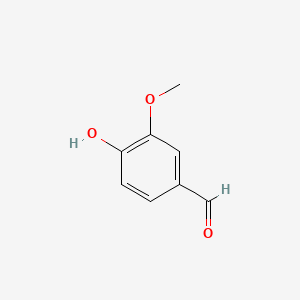

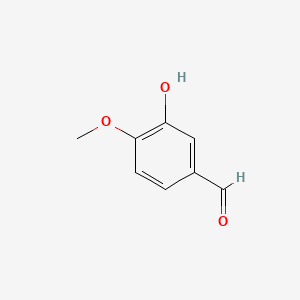

3-Hydroxy-5-methoxybenzaldehyde is a disubstituted aromatic aldehyde. The specific arrangement of the hydroxyl, methoxy, and aldehyde groups on the benzene ring dictates its unique chemical personality, distinguishing it from its more common isomers, vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Fundamental Properties

The core identity of this molecule is defined by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-5-methoxybenzaldehyde | [1] |

| CAS Number | 57179-35-8 | [1][2] |

| Appearance | Solid, Pale Yellow to Light Yellow | [2] |

Comparison with Isomers

The positional isomerism between 3-hydroxy-5-methoxybenzaldehyde and its relatives, vanillin and isovanillin, leads to significant differences in physical properties such as melting point, solubility, and pKa. These differences arise from variations in intramolecular and intermolecular hydrogen bonding capabilities and crystal lattice packing.

| Property | 3-Hydroxy-5-methoxybenzaldehyde | Vanillin | Isovanillin |

| Structure | |||

| Melting Point | ~130.5 °C | 81-83 °C | 113-115 °C |

| pKa (Phenolic OH) | ~8.87 (Predicted) | 7.40 | Not readily available |

| Solubility | Slightly soluble in Chloroform, Methanol | Soluble in ethanol, ether; 10 g/L in water (25°C) | Soluble in ethanol, ether |

Synthesis and Purification

The synthesis of 3-hydroxy-5-methoxybenzaldehyde often involves the selective demethylation of a more accessible precursor, 3,5-dimethoxybenzaldehyde. The choice of a soft nucleophile like a thiolate is critical for achieving regioselectivity.

Synthetic Workflow: Selective Demethylation

The following workflow outlines a common laboratory-scale synthesis.

Caption: Workflow for the synthesis of 3-hydroxy-5-methoxybenzaldehyde.

Detailed Experimental Protocol

Expertise & Causality: This protocol utilizes sodium ethanethiolate, a soft nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, the soft thiolate anion preferentially attacks the softer electrophilic center, which is the methyl carbon, rather than the harder carbonyl carbon. This preference allows for the selective cleavage of the methyl ether bond via an Sₙ2 mechanism, leaving the aldehyde group intact. Refluxing provides the necessary activation energy for the reaction.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

60% Sodium Hydride (NaH) in mineral oil

-

Ethanethiol (EtSH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Demethylating Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend 60% sodium hydride (1.15 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add ethanethiol (1.1 eq) dropwise to the stirred suspension.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then heat to reflux for 1 hour to ensure the complete formation of sodium ethanethiolate.

-

Demethylation Reaction: Cool the reaction mixture to room temperature.

-

Add a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous DMF to the flask.

-

Heat the resulting mixture to reflux for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then saturated brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 2:1) to elute the final product.

-

Collect the appropriate fractions and evaporate the solvent to yield pure 3-hydroxy-5-methoxybenzaldehyde.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and chromatography provides a self-validating system of analysis.

Chromatographic Analysis (Quality Control)

High-Performance Liquid Chromatography (HPLC):

-

Principle: Reversed-phase HPLC is the method of choice for assessing the purity of non-volatile aromatic compounds. It separates compounds based on their hydrophobicity.

-

Typical Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of water (often containing 0.1% formic acid for peak shaping) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm, 280 nm, or 310 nm).

-

Expected Result: A single major peak corresponding to the product, with purity typically >97%.

-

Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ~9.8-9.9 ppm. Aromatic Protons: Three distinct signals in the δ ~6.6-7.1 ppm range. Methoxy Protons (OCH₃): Sharp singlet, δ ~3.8-3.9 ppm. Phenolic Proton (OH): Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ~190-192 ppm. Aromatic Carbons: Signals between δ ~105-160 ppm. The carbon attached to the methoxy group will be the most shielded (lowest ppm), while the one attached to the hydroxyl will be deshielded. The carbon attached to the aldehyde will be around δ ~138 ppm. Methoxy Carbon (OCH₃): Signal around δ ~55-56 ppm. |

| IR Spectroscopy | O-H Stretch (Phenolic): Broad band, ~3200-3400 cm⁻¹. C-H Stretch (Aromatic/Aldehydic): ~3100-3000 cm⁻¹ and ~2850-2750 cm⁻¹. C=O Stretch (Aldehyde): Strong, sharp band, ~1680-1700 cm⁻¹. C=C Stretch (Aromatic): Bands around ~1600 cm⁻¹ and ~1470 cm⁻¹. C-O Stretch (Ether/Phenol): Bands in the ~1250-1000 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z = 152. Key Fragments: Loss of H radical (M-1) to give m/z = 151; Loss of the formyl group (CHO) (M-29) to give m/z = 123; Loss of a methyl group (CH₃) (M-15) to give m/z = 137. |

Chemical Reactivity and Synthetic Potential

The molecule's three functional groups—aldehyde, phenol, and methoxy ether—provide distinct handles for further chemical modification, making it a valuable building block.

Caption: Reactivity map of 3-hydroxy-5-methoxybenzaldehyde.

-

Aldehyde Group: This is the most versatile handle for building molecular complexity. It readily undergoes nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form imines (Schiff bases), oximes, and hydrazones. It is a key participant in reactions like the Wittig olefination to form alkenes.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. The hydroxyl group can also be acylated to form esters. As an activating group, it directs electrophilic aromatic substitution to the ortho and para positions (C2, C4, C6).

-

Methoxy Group: This ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) or with potent Lewis acids (e.g., BBr₃) to yield the corresponding dihydroxybenzaldehyde.

Applications and Biological Context

While direct pharmacological studies on 3-hydroxy-5-methoxybenzaldehyde are limited, its structural motifs are prevalent in biologically active natural products and synthetic compounds.

-

Natural Product Synthesis: The compound has been identified in the plant species Carya cathayensis (a type of hickory), suggesting it is a naturally occurring metabolite.[1] Its structure can serve as a scaffold or intermediate for the total synthesis of more complex natural products.

-

Medicinal Chemistry Building Block: As a substituted benzaldehyde, it is a valuable precursor for synthesizing diverse heterocyclic libraries for drug screening.[3] The phenolic and aldehyde functionalities are common pharmacophores.

-